2-(2-Chlorophenyl)pyrimidin-4-amine
Overview
Description
2-(2-Chlorophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H8ClN3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Chlorophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including antitumor and antimicrobial activities. Understanding its biological activity is essential for elucidating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a chlorophenyl group at the 2-position and an amine group at the 4-position. This specific substitution pattern enhances its lipophilicity, potentially improving cellular membrane penetration and interaction with intracellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Its structural features facilitate hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy .
Antitumor Activity
Recent studies have reported significant antitumor activity associated with this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
Cell Line | % Growth Inhibition |
---|---|
MDA-MB-435 | -37.42% |
NCI-H522 | -22.20% |
K-562 | 22.77% |
These results indicate that the compound can induce cell death in certain cancer types while demonstrating moderate efficacy against others .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Research suggests that similar pyrimidine derivatives exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial activities. Investigations into its interaction with microbial enzymes could provide insights into its potential as an antimicrobial agent .
Case Studies
- Antileishmanial Activity : A study on pyrimidine derivatives demonstrated that compounds similar to this compound exhibited antileishmanial properties by causing mitochondrial depolarization and increasing intracellular reactive oxygen species (ROS) levels in Leishmania species .
- Cell Cycle Arrest : In vitro assays indicated that some derivatives of pyrimidines could induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound may also affect cell cycle regulation .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound differentiates it from other compounds in the same class. Comparisons with structurally similar compounds reveal variations in biological activity:
Compound Name | Activity Type | % Growth Inhibition |
---|---|---|
5-(4-Methoxyphenyl)-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine | Antitumor | -34.51% |
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Antitubercular | Moderate Activity |
These comparisons highlight the distinct biological profiles associated with different substitutions on the pyrimidine scaffold .
Properties
IUPAC Name |
2-(2-chlorophenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZNUPTZTYPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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